rac Albuterol-d9
Overview
Description
Rac Albuterol-d9, also known as Salbutamol-d9, is a labeled β2-adrenoceptor agonist . It has a molecular formula of C13H12D9NO3 and a molecular weight of 248.37 g/mol .
Molecular Structure Analysis
The IUPAC name for rac Albuterol-d9 is 4-[2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol . The InChI and SMILES strings provide more details about its molecular structure .Physical And Chemical Properties Analysis
Rac Albuterol-d9 has a molecular weight of 248.37 g/mol . Other physical and chemical properties such as solubility, melting point, and boiling point are not provided in the search results.Scientific Research Applications
Therapeutic Myoanabolic Studies
- Application Summary : Albuterol, also known as salbutamol, is a chiral selective short-acting β2-agonist used to relieve bronchoconstriction in asthma. It exerts some extrapulmonary effects on muscle and fat tissues with increases in muscle strength and bulk . This has led to albuterol being used for performance enhancement in athletes, as well as applications in animal primary production .
- Methods of Application : The method presented uses an HPLC tandem mass spectrometry (LC–MS/MS) system with deuterated standard and solid-phase extraction to determine low levels of albuterol enantiomers in tissue .
- Results or Outcomes : The assay was successfully applied to pharmacokinetic studies in rats and mice. By utilizing a deuterated internal standard and LC–MS/MS detection, this assay can be used to measure albuterol enantiomers in muscle tissue .
Forensic and Toxicology
- Application Summary : Rac Albuterol-d9 is used as a reference material in forensic and toxicology studies .
Direct Resolution
- Application Summary : A library consisting of a series of O,O′-diaryzoyl-L-(–)-tartaric acids was designed and synthesized. The substituent on the aromatic ring significantly affects the diastereomeric excess and efficiency of the resolution of racemic albuterol .
Analytical Method Development and Quality Control
- Application Summary : Rac Albuterol D9 is used for the analytical method development and quality control . It is supplied with detailed characterization data compliant with regulatory guidelines .
β2-Adrenoceptor Agonist Studies
- Application Summary : Rac Albuterol-d9 is a labeled β2-adrenoceptor agonist . It is used in research to study the effects of β2-adrenoceptor agonists on various biological systems .
Stable Isotope Labeling Studies
Safety And Hazards
While specific safety and hazard information for rac Albuterol-d9 is not provided, general safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
4-[2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15/h4-6,12,14-17H,7-8H2,1-3H3/i1D3,2D3,3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDAUXUAQIAJITI-GQALSZNTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C=C1)O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675541 | |
Record name | Albuterol-d9 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
rac Albuterol-d9 | |
CAS RN |
1173021-73-2 | |
Record name | Albuterol-d9 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1173021-73-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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